molecular formula C10H9N5O B8308753 4-Methoxy-7-(1,2,4-triazol-1-yl)-6-azaindole

4-Methoxy-7-(1,2,4-triazol-1-yl)-6-azaindole

Cat. No. B8308753
M. Wt: 215.21 g/mol
InChI Key: KMRRETJLFOXIAI-UHFFFAOYSA-N
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Patent
US07501419B2

Procedure details

A mixture of 7-chloro-4-methoxy-6-azaindole (1.029 g, 5.62 mmol), 1,2,4-triazole (11.6 g, 30 equiv), copper bronze (0.72 g, 11.2 mgatom) and finely pulverized KOH (0.63 g, 11.2 mmol) was heated in a sealed tube at 160° C. (oil bath temperature) for 18 h. The cooled mixture was taken up in MeOH and the resulting slurry was filtered through a pad of Celite. The filtrate was evaporated, the residue taken up in EtOAc and the resulting suspension was filtered. This process was repeated and the resulting solution was susequently adsorbed on silica gel and the volatiles were removed in vacuo. This solid was applied to the top of a silica gel chromatography column, which was eluted with 10-50% EtOAc—CH2Cl2 to give the title compound (0.697 g, 58%) as an off-white solid:
Quantity
1.029 g
Type
reactant
Reaction Step One
Quantity
11.6 g
Type
reactant
Reaction Step One
Name
Quantity
0.63 g
Type
reactant
Reaction Step One
Name
copper bronze
Quantity
0.72 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
58%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:3]=[CH:4][C:5]([O:11][CH3:12])=[C:6]2[C:10]=1[NH:9][CH:8]=[CH:7]2.[NH:13]1[CH:17]=[N:16][CH:15]=[N:14]1.[OH-].[K+]>CO.[Cu]>[CH3:12][O:11][C:5]1[CH:4]=[N:3][C:2]([N:13]2[CH:17]=[N:16][CH:15]=[N:14]2)=[C:10]2[C:6]=1[CH:7]=[CH:8][NH:9]2 |f:2.3|

Inputs

Step One
Name
Quantity
1.029 g
Type
reactant
Smiles
ClC=1N=CC(=C2C=CNC12)OC
Name
Quantity
11.6 g
Type
reactant
Smiles
N1N=CN=C1
Name
Quantity
0.63 g
Type
reactant
Smiles
[OH-].[K+]
Name
copper bronze
Quantity
0.72 g
Type
catalyst
Smiles
[Cu]
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
160 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the resulting slurry was filtered through a pad of Celite
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated
FILTRATION
Type
FILTRATION
Details
the resulting suspension was filtered
CUSTOM
Type
CUSTOM
Details
the volatiles were removed in vacuo
WASH
Type
WASH
Details
was eluted with 10-50% EtOAc—CH2Cl2

Outcomes

Product
Name
Type
product
Smiles
COC1=C2C=CNC2=C(N=C1)N1N=CN=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.697 g
YIELD: PERCENTYIELD 58%
YIELD: CALCULATEDPERCENTYIELD 57.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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